YM158 free base is a compound that has garnered attention in the field of medicinal chemistry and pharmacology. It is primarily recognized for its potential therapeutic applications, particularly in the treatment of various diseases. The compound is derived from a specific class of chemical entities that have shown promise in modulating biological pathways.
YM158 free base is synthesized from various starting materials through a series of chemical reactions. The specific synthetic route can vary depending on the desired purity and yield of the final product. This compound is often studied in academic and pharmaceutical research settings, where it is evaluated for its biological activity and potential therapeutic benefits.
YM158 free base belongs to the category of small organic molecules. It is classified as a synthetic compound, with a focus on its pharmacological properties. The compound has been investigated for its role as a potential inhibitor in specific biological pathways, making it relevant in drug discovery and development.
The synthesis of YM158 free base typically involves several steps, including:
The synthetic route may involve specific reagents and catalysts that facilitate the conversion of starting materials into YM158 free base. Conditions such as temperature, pressure, and reaction time are carefully controlled to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound.
YM158 free base has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula and structural representation can be depicted as follows:
The structural data includes bond lengths, angles, and torsional angles that define the spatial arrangement of atoms within the molecule. This information is crucial for understanding how YM158 interacts with its targets at the molecular level.
YM158 free base participates in various chemical reactions that are essential for its synthesis and potential modifications. Key reactions include:
The reaction conditions such as solvent choice, temperature, and catalyst presence significantly influence reaction outcomes. Kinetics studies may also be performed to understand the rates at which these reactions occur.
The mechanism of action of YM158 free base involves its interaction with specific biological targets within cells. This interaction can lead to modulation of signaling pathways that are critical for cellular function.
Quantitative data regarding binding affinities (e.g., Ki values) and IC50 values (concentration required for 50% inhibition) provide insight into the potency of YM158 against its targets.
Analytical methods such as high-performance liquid chromatography are used to assess purity levels and stability over time under different environmental conditions.
YM158 free base has several scientific uses:
Radioligand binding assays using guinea pig lung membranes quantified YM158’s affinity for leukotriene D₄ (LTD₄) and thromboxane A₂ (TXA₂) receptors. YM158 displaced [³H]LTD₄ and [³H]U46619 (a TXA₂ analog) with equilibrium inhibition constants (Ki) of 0.64 ± 0.06 nM and 5.0 ± 0.88 nM, respectively. Hill coefficients (nH) approximated unity (1.0), confirming competitive antagonism without allosteric modulation [3].
Table 1: Receptor Binding Parameters of YM158
Target Receptor | Radioligand | Ki (nM) | nH |
---|---|---|---|
LTD₄ receptor | [³H]LTD₄ | 0.64 ± 0.06 | 1.02 ± 0.08 |
TXA₂ receptor | [³H]U46619 | 5.0 ± 0.88 | 0.98 ± 0.11 |
These findings demonstrate subnanomolar to low-nanomolar affinity, positioning YM158 as a high-potency ligand for both targets [3].
Functional assays validated YM158’s dual antagonism in isolated guinea pig tissues:
Comparative potency analyses revealed:
Table 2: Functional Antagonism of YM158 in Isolated Tissues
Functional Response | Tissue | pA₂ Value | Potency vs. Reference |
---|---|---|---|
LTD₄-induced contraction | Guinea pig trachea | 8.87 | 6.5× less potent than montelukast |
U46619-induced contraction | Guinea pig trachea | 8.81 | 2.5× more potent than seratrodast |
LTD₄-induced contraction | Guinea pig ileum | IC₅₀ = 0.58 nM | Not applicable |
YM158 also non-competitively suppressed prostaglandin D₂ (PGD₂)- and prostaglandin F₂α (PGF₂α)-mediated tracheal contractions but showed no activity against leukotriene C₄ (LTC₄), histamine, or carbachol [4].
YM158’s specificity was evaluated across 20+ receptor classes. It exhibited >1,000-fold selectivity for LTD₄/TXA₂ receptors over these targets:
Table 3: Selectivity Profile of YM158
Receptor Class | Representative Targets Tested | YM158 Activity |
---|---|---|
Lipid mediators | PAF, PGE₂, PGI₂ | No inhibition |
G protein-coupled receptors | Histamine H₁, 5-HT₁/₂, muscarinic M₁/M₃ | No inhibition |
Ion channels | L-type Ca²⁺, ATP-sensitive K⁺ | No inhibition |
Enzymes & kinases | Protein kinase C | No inhibition |
Peptide receptors | Endothelin A/B, bradykinin B₂ | No inhibition |
This comprehensive profiling confirms YM158’s unique mechanism as a highly specific dual antagonist without off-target interactions [3] [4].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: